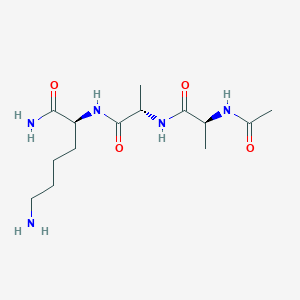
(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide” is a complex compound with a long and intricate structure. It falls under the category of peptides , which are organic molecules composed of amino acids linked together by peptide bonds. Peptides play crucial roles in biological processes, including signaling, enzymatic activity, and structural support.
Méthodes De Préparation
Synthetic Routes
The synthesis of this compound involves several steps, each carefully orchestrated to achieve the desired structure. While I don’t have specific synthetic details for this exact compound, peptide synthesis typically follows solid-phase peptide synthesis (SPPS) or solution-phase methods.
-
Solid-Phase Peptide Synthesis (SPPS)
- In SPPS, the peptide chain grows step by step on a solid support (usually a resin). Amino acids are sequentially added, protected by temporary side-chain protecting groups.
- The final deprotection step releases the fully assembled peptide from the resin.
-
Solution-Phase Synthesis
- Solution-phase methods involve coupling amino acids in solution using activating agents.
- Protecting groups are used to prevent unwanted side reactions during coupling.
Industrial Production
Large-scale production of peptides often relies on SPPS due to its efficiency and scalability. Automation and optimization are key factors in industrial peptide synthesis.
Analyse Des Réactions Chimiques
Reactions
Peptide Bond Formation: The central reaction in peptide synthesis, where the carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond.
Deprotection: Removal of protecting groups.
Coupling: Activation of the carboxyl group for the next amino acid addition.
Common Reagents
Fmoc (9-fluorenylmethoxycarbonyl): A common N-terminal protecting group.
DCC (dicyclohexylcarbodiimide): Activates carboxyl groups for coupling.
TFA (trifluoroacetic acid): Used for deprotection.
Major Products
The final product is the target peptide, “(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide.”
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: As potential drugs or therapeutic agents.
Biotechnology: For studying protein-protein interactions.
Biochemistry: Investigating enzyme function and structure.
Pharmacology: Targeting specific receptors or pathways.
Mécanisme D'action
The compound’s mechanism of action depends on its specific targets. It may inhibit enzymes, modulate receptors, or interfere with cellular processes. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, we can compare “(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide” to related peptides based on structural features, functional groups, and biological activities.
Propriétés
Formule moléculaire |
C14H27N5O4 |
|---|---|
Poids moléculaire |
329.40 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C14H27N5O4/c1-8(17-10(3)20)13(22)18-9(2)14(23)19-11(12(16)21)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H2,16,21)(H,17,20)(H,18,22)(H,19,23)/t8-,9-,11-/m0/s1 |
Clé InChI |
NKQBSRUOFORGPG-QXEWZRGKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


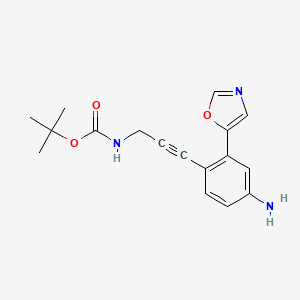
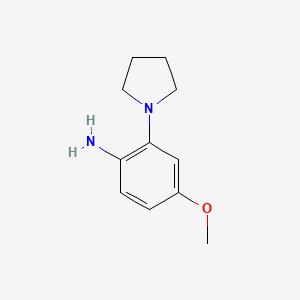

![[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine](/img/structure/B12075977.png)

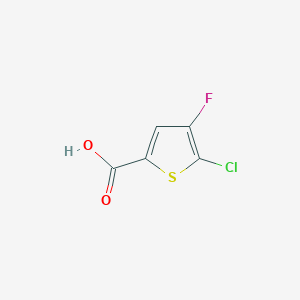
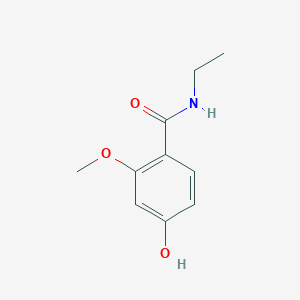
![N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B12075996.png)
![2-Bromo-7-chlorothiazolo[4,5-b]pyridine](/img/structure/B12075997.png)

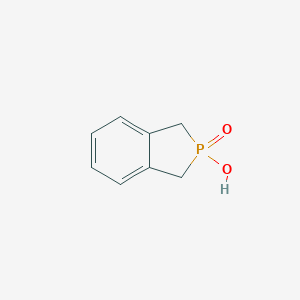
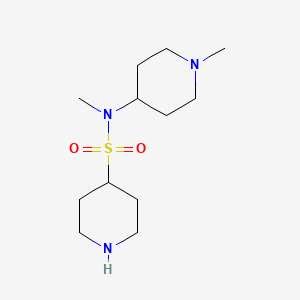
![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)

